molecular formula C15H14N6O B2779170 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline CAS No. 2202424-14-2

6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2779170
CAS No.: 2202424-14-2
M. Wt: 294.318
InChI Key: HPZHOGYIFSTNAT-UHFFFAOYSA-N
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Description

6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a novel chemical entity designed for research applications, integrating a quinoxaline core with a 1,2,3-triazole-substituted pyrrolidine scaffold. The quinoxaline moiety is a privileged structure in drug discovery, known for its diverse pharmacological profiles, including service as a core component in kinase inhibitors , antimicrobial agents , and ligands for various biological targets . The 1,2,3-triazole ring is a versatile pharmacophore and linking group, frequently employed in click chemistry and medicinal chemistry due to its metabolic stability and ability to participate in key hydrogen bonding interactions . This molecular architecture suggests potential for investigating new therapeutic agents and biological probes. Researchers may find value in this compound for exploring structure-activity relationships in projects targeting enzyme inhibition, such as kinases or carbohydrate-hydrolyzing enzymes , or in developing new antimicrobial compounds . The presence of the pyrrolidine sulfonamide group in similar structures has been associated with antidiabetic and anti-Alzheimer's disease research, particularly in the inhibition of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(11-1-2-13-14(9-11)17-5-4-16-13)20-7-3-12(10-20)21-8-6-18-19-21/h1-2,4-6,8-9,12H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHOGYIFSTNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized via a condensation reaction between a 1,2-diamine and a dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the triazole-pyrrolidine intermediate with the quinoxaline moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the triazole and quinoxaline rings suggests that it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline will depend on its specific biological target. Generally, the compound may interact with proteins, nucleic acids, or other biomolecules to exert its effects. The triazole and quinoxaline rings may facilitate binding to specific sites on these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula* Key Features
Target Compound Quinoxaline 3-(1H-1,2,3-Triazol-1-yl)pyrrolidine-1-carbonyl Not provided Triazole-pyrrolidine hybrid; amide linker
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline Quinoxaline Pyrazole linked to 6-methylpyridine C₁₇H₁₃N₅ Pyrazole-pyridine hybrid; planar structure
Compounds 16 & 17 () Quinoxaline derivatives Fluorinated alkyl chains, triazole, sugar moieties Complex fluorinated formulas High lipophilicity; potential for bioimaging
Triazole-Schiff base quinazolines (6a–6n) Quinazoline 1,2,4-Triazole-Schiff base; thioether linkages Varied Enhanced antimicrobial activity
Pyrazolone derivatives (3 & 4) Quinoxaline Bis-pyrazolone; dihydro-pyrazolones Varied Sterically bulky; low solubility

Key Observations :

  • Triazole vs. Pyrazole/Pyridine : The target compound’s 1,2,3-triazole-pyrrolidine group offers distinct hydrogen-bonding capabilities compared to pyrazole-pyridine hybrids (e.g., compound in ), which may influence receptor binding .
  • Fluorinated Chains : Compounds 16 and 17 () incorporate fluorinated alkyl chains, increasing lipophilicity and metabolic stability compared to the target compound’s pyrrolidine-carbonyl group .
  • Schiff Base vs. Click Chemistry : Triazole-Schiff base analogs () use a different synthetic route (condensation reactions), leading to less regioselective triazole formation compared to CuAAC .

Physicochemical Properties

  • Solubility : The pyrrolidine-carbonyl group in the target compound likely improves aqueous solubility compared to fluorinated () or sterically hindered analogs ().
  • Lipophilicity : Fluorinated chains () increase logP values, whereas the target compound’s polar amide linker may reduce membrane permeability .

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